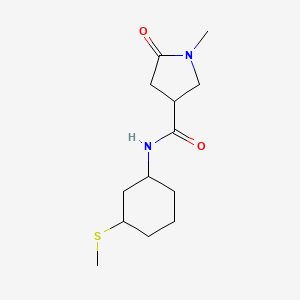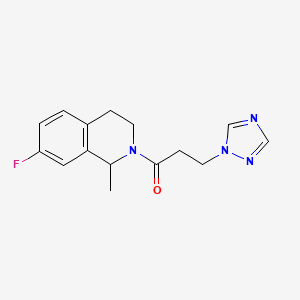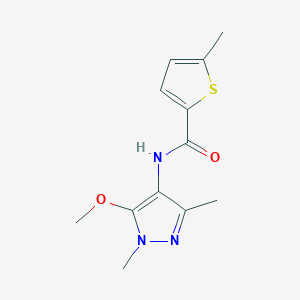
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide, also known as MDPT, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It has gained popularity in recent years due to its potent stimulant effects and availability in the market. The chemical structure of MDPT consists of a pyrazole ring and a thiophene ring, which are connected by a carboxamide group. The purpose of
Mecanismo De Acción
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the extracellular concentration of these neurotransmitters. This results in an increase in the activity of the dopaminergic, noradrenergic, and serotonergic systems in the brain, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature, which are typical physiological effects of stimulant drugs. It also increases locomotor activity and induces hyperactivity in animals. Biochemically, this compound has been shown to alter the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, norepinephrine, serotonin, and corticotropin-releasing factor (CRF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and availability. It can be used to investigate the pharmacological properties of stimulant drugs and their potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and abuse liability. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide, including its potential therapeutic applications, its mechanism of action, and its toxicity profile. Further studies are needed to investigate the effects of this compound on various neurotransmitter systems and to determine its long-term effects on the brain and behavior. Additionally, studies are needed to determine the potential risks associated with the use of this compound and to develop strategies to minimize these risks. Finally, more research is needed to investigate the potential therapeutic applications of this compound, including its use in the treatment of anxiety, depression, and other psychiatric disorders.
Métodos De Síntesis
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with 5-amino-1,3-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-5-6-9(18-7)11(16)13-10-8(2)14-15(3)12(10)17-4/h5-6H,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCRBBOIVIGOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(N(N=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
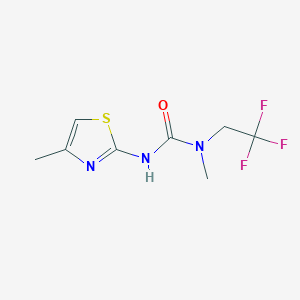
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
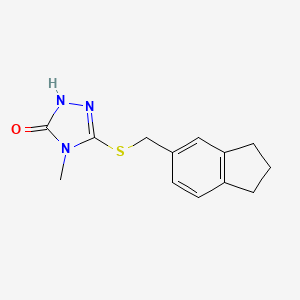
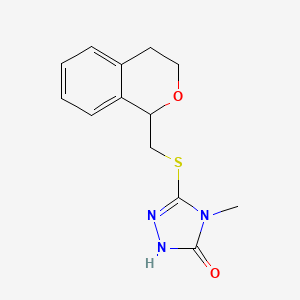
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
